molecular formula C6H4N2O3 B15357449 2-Oxo-2-(pyridazin-4-yl)acetic acid

2-Oxo-2-(pyridazin-4-yl)acetic acid

Cat. No.: B15357449
M. Wt: 152.11 g/mol
InChI Key: XJEUTGZRSHADHW-UHFFFAOYSA-N
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Description

2-Oxo-2-(pyridazin-4-yl)acetic acid is a pyridazine derivative featuring a ketone-oxygenated acetic acid backbone. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic and steric properties compared to pyridine-based analogs.

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

2-oxo-2-pyridazin-4-ylacetic acid

InChI

InChI=1S/C6H4N2O3/c9-5(6(10)11)4-1-2-7-8-3-4/h1-3H,(H,10,11)

InChI Key

XJEUTGZRSHADHW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(pyridazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of hydrazine derivatives with β-keto esters or β-diketones in the presence of a suitable catalyst. The reaction conditions often require heating and the use of acidic or basic media to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of 2-Oxo-2-(pyridazin-4-yl)acetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2-(pyridazin-4-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Oxo-2-(pyridazin-4-yl)acetic acid.

Scientific Research Applications

  • Medicinal Chemistry: This compound has shown promise in the development of new pharmaceuticals due to its diverse pharmacological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

  • Biology: In biological research, 2-Oxo-2-(pyridazin-4-yl)acetic acid has been used as a tool to study enzyme inhibition and protein interactions.

  • Industry: The compound's chemical properties make it useful in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Oxo-2-(pyridazin-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and substituent positions of 2-oxo-2-(pyridazin-4-yl)acetic acid with analogous compounds:

Compound Name Molecular Formula Core Heterocycle Substituent Position Functional Groups Key References
2-Oxo-2-(pyridazin-4-yl)acetic acid C₆H₅N₂O₃ Pyridazine 4-position Acetic acid, ketone
2-Oxo-2-(pyridin-2-yl)acetic acid ethyl ester C₉H₉NO₃ Pyridine 2-position Ethyl ester, ketone
2-Oxo-2-(pyridin-4-yl)acetic acid ethyl ester C₉H₉NO₃ Pyridine 4-position Ethyl ester, ketone
2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid C₁₂H₁₁N₃O₃ Pyrimidine 3-position (pyridine) Acetic acid, ketone, methyl
2-((4-Nitrophenyl)amino)-2-oxoacetic acid C₈H₆N₂O₅ Benzene Para-nitro Acetic acid, amide, ketone

Key Observations :

  • Pyridazine vs.
  • Substituent Position : Pyridine-based esters (e.g., 2- or 4-position) exhibit steric and electronic variations. For example, 4-substituted pyridine derivatives may have improved solubility due to symmetry, while 2-substituted analogs might show stronger intermolecular interactions .
  • Functional Groups : Ethyl esters (e.g., ) improve lipophilicity, whereas free carboxylic acids (e.g., the target compound) are more polar and suited for ionic interactions .
Thermal and Chemical Stability
  • Thermal Stability : Chromophoric acetic acid derivatives grafted onto biopolymers () show enhanced decomposition temperatures (e.g., ~250°C for modified lignin vs. ~200°C for unmodified). The pyridazine ring’s rigidity may further improve thermal resistance .
  • Chemical Reactivity : The ketone group enables nucleophilic additions (e.g., hydrazine derivatives in ), while the carboxylic acid supports salt formation or esterification .

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